molecular formula C11H9F2N3O2S B4619118 3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B4619118
M. Wt: 285.27 g/mol
InChI Key: BYULXQLIKKRCRM-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of difluoro groups on the benzene ring and a pyrimidinyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzenesulfonyl chloride and 4-methyl-2-pyrimidinamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production process may involve optimization of reaction parameters to ensure high yield and purity of the final product. This includes temperature control, reaction time, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation may lead to the formation of sulfone derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield sulfone derivatives, while substitution reactions may produce various substituted sulfonamides.

Scientific Research Applications

3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an antibacterial agent. Its ability to inhibit bacterial growth makes it a valuable tool in the development of new antibiotics.

    Medicine: In medicinal chemistry, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific bacterial infections.

    Industry: In the industrial sector, the compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in different manufacturing processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase. This inhibition disrupts the bacterial folate pathway, leading to the suppression of bacterial growth and replication.

Comparison with Similar Compounds

3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide can be compared with other similar compounds, such as:

    Sulfamerazine: Like this compound, sulfamerazine is a sulfonamide antibacterial agent. sulfamerazine has a different structure and spectrum of activity.

    Sulfamethoxazole: Another sulfonamide, sulfamethoxazole, is commonly used in combination with trimethoprim for the treatment of bacterial infections. It shares a similar mechanism of action but differs in its chemical structure and pharmacokinetics.

    Sulfadiazine: Sulfadiazine is another related compound with antibacterial properties. It is used in the treatment of various infections, including toxoplasmosis. Its structure and activity profile differ from those of this compound.

Properties

IUPAC Name

3,4-difluoro-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2S/c1-7-4-5-14-11(15-7)16-19(17,18)8-2-3-9(12)10(13)6-8/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYULXQLIKKRCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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